molecular formula C15H16N2O3 B14158757 Pretomaymycin CAS No. 28797-41-3

Pretomaymycin

Cat. No.: B14158757
CAS No.: 28797-41-3
M. Wt: 272.30 g/mol
InChI Key: MQCBKXNWUKLOOH-OQFOIZHKSA-N
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Description

Pretomaymycin is a secondary metabolite isolated from the marine actinomycete Streptomyces sp. BOSC-022A, found in a tunicate collected off the Scottish coast . This compound and Oxotomaymycin were identified as known compounds during the isolation of the novel compound Barmumycin, which exhibited micromolar-level cytotoxicity across 12 human cancer cell lines .

Properties

CAS No.

28797-41-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(8Z)-8-ethylidene-3-hydroxy-2-methoxy-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C15H16N2O3/c1-3-9-4-10-7-16-12-6-13(18)14(20-2)5-11(12)15(19)17(10)8-9/h3,5-7,10,18H,4,8H2,1-2H3/b9-3-

InChI Key

MQCBKXNWUKLOOH-OQFOIZHKSA-N

Isomeric SMILES

C/C=C\1/CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O

Canonical SMILES

CC=C1CC2C=NC3=CC(=C(C=C3C(=O)N2C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pretomaymycin can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces cultures under controlled conditions. The compound is then extracted and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Pretomaymycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pretomaymycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying pyrrolo[1,4]benzodiazepine chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its antitumor activity, particularly in the treatment of certain cancers.

Mechanism of Action

Pretomaymycin exerts its effects by binding to DNA and inhibiting DNA replication. The compound specifically targets the minor groove of DNA, forming covalent bonds with the DNA strands. This interaction disrupts the normal function of DNA, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Pretomaymycin, Oxotomaymycin, and Barmumycin share a marine Streptomyces origin but differ in structural complexity and functional groups:

Compound Molecular Formula Key Structural Features Source
This compound Not provided Likely macrocyclic or polyketide backbone Marine Streptomyces sp. BOSC-022A
Oxotomaymycin Not provided Oxidized derivatives of Tomaymycin-class Marine Streptomyces sp. BOSC-022A
Barmumycin (E-16) C₁₅H₁₉NO₄ Revised structure: Non-macrocyclic, contains acetylated amino and hydroxyl groups Marine Streptomyces sp. BOSC-022A

Barmumycin was initially misclassified as a macrocyclic lactone (Compound 1) but later revised to E-16 after synthetic comparison revealed discrepancies in NMR and MS data . This highlights the challenges in structural elucidation of marine natural products and the necessity of total synthesis for validation.

Mechanistic Insights

While mechanistic data for this compound are lacking, Barmumycin’s cytotoxicity may stem from interactions with cellular macromolecules, as inferred from its acetylated functional groups.

Research Implications and Challenges

Structural Accuracy : Misclassification of Barmumycin underscores the need for rigorous spectroscopic validation and synthetic corroboration in natural product research .

Bioactivity Discrepancies : Structural analogs like this compound and Barmumycin may exhibit divergent biological effects due to subtle functional group variations, aligning with broader findings on structure-activity relationships .

Marine Actinomycete Potential: The Streptomyces sp. BOSC-022A strain produces multiple bioactive compounds, suggesting a rich biosynthetic gene cluster worthy of genomic exploration.

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